molecular formula C12H17ClN4 B12905004 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-88-7

5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine

Cat. No.: B12905004
CAS No.: 89099-88-7
M. Wt: 252.74 g/mol
InChI Key: UXSXYFCGZGRHRN-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 5th position and dipropyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, are often employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of dipropyl groups enhances its lipophilicity and membrane permeability, making it a valuable compound for drug development .

Biological Activity

5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine is a synthetic compound belonging to the class of imidazopyrimidines. It has garnered attention in pharmaceutical research for its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C12H17ClN4
  • Molecular Weight : 252.743 g/mol
  • CAS Number : 89099-88-7
  • IUPAC Name : this compound
  • SMILES Notation : CCCN(CCC)c2cc(Cl)n1ccnc1n2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exert neuroprotective effects by:

  • Scavenging Reactive Oxygen Species (ROS) : The compound has shown potential in reducing oxidative stress by scavenging free radicals, which is crucial in neurodegenerative diseases.
  • Modulating Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter levels, contributing to its anxiolytic and antidepressant-like effects.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxicity and protective effects of this compound against oxidative stress:

StudyCell LineConcentrationObservations
SH-SY5Y (neuroblastoma)VariousReduced ROS levels and improved mitochondrial membrane potential
HepG2 (hepatoma)Low dosesLow cytotoxicity compared to standard antioxidants like curcumin

These studies indicate that the compound may provide protective effects against oxidative damage in neuronal cells.

Case Studies

A notable case study involved the evaluation of the compound's effects on neuronal cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The findings suggested that treatment with this compound significantly reduced apoptosis markers and improved cell viability compared to untreated controls. This positions the compound as a promising candidate for further investigation in neuroprotective therapies.

Antioxidant Properties

The antioxidant activity of this compound has been highlighted in various assays, including:

  • DPPH Assay : Demonstrated significant free radical scavenging ability.
  • ABTS Assay : Showed effective inhibition of ABTS radical cation formation.

These properties suggest its potential application in formulations aimed at combating oxidative stress-related conditions.

Neuroprotective Applications

Given its promising biological activities, this compound may be explored for therapeutic applications in:

  • Neurodegenerative Diseases : Such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role.
  • Anxiety and Depression : Due to its potential modulation of neurotransmitter systems.

Properties

CAS No.

89099-88-7

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

5-chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C12H17ClN4/c1-3-6-16(7-4-2)11-9-10(13)17-8-5-14-12(17)15-11/h5,8-9H,3-4,6-7H2,1-2H3

InChI Key

UXSXYFCGZGRHRN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC2=NC=CN2C(=C1)Cl

Origin of Product

United States

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